molecular formula C16H20N5NaO10 B13825011 3'-Azido-3'-Deoxythymidine beta-d-glucuronide,sodium salt

3'-Azido-3'-Deoxythymidine beta-d-glucuronide,sodium salt

Cat. No.: B13825011
M. Wt: 465.35 g/mol
InChI Key: ANFPIJBVCFGZOF-UACHAAAFSA-M
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Description

3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is a metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV. This compound is formed by the glucuronidation of 3’-Azido-3’-deoxythymidine, which enhances its solubility and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt involves the glucuronidation of 3’-Azido-3’-deoxythymidine. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) in the presence of UDP-glucuronic acid . The reaction conditions include maintaining a suitable pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, followed by purification steps to isolate the desired product. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines can be used under mild conditions to replace the azido group.

Major Products

Mechanism of Action

The compound exerts its effects by inhibiting the reverse transcriptase enzyme of HIV, thereby preventing the replication of the viral genome. The glucuronidation of 3’-Azido-3’-deoxythymidine enhances its solubility and facilitates its excretion, reducing toxicity and improving therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): The parent compound, used as an antiretroviral drug.

    3’-Amino-3’-deoxythymidine: A reduction product of 3’-Azido-3’-deoxythymidine.

    3’-Azido-3’-deoxythymidine beta-D-glucuronide: The free acid form of the sodium salt.

Uniqueness

3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is unique due to its enhanced solubility and excretion properties compared to its parent compound, 3’-Azido-3’-deoxythymidine. This makes it a valuable metabolite for pharmacokinetic studies and therapeutic applications .

Properties

Molecular Formula

C16H20N5NaO10

Molecular Weight

465.35 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1

InChI Key

ANFPIJBVCFGZOF-UACHAAAFSA-M

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]

Origin of Product

United States

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